2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide
Description
Properties
Molecular Formula |
C10H16BrN3O |
|---|---|
Molecular Weight |
274.16 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)-N-(2-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C10H16BrN3O/c1-4-10(2,3)13-9(15)7-14-6-8(11)5-12-14/h5-6H,4,7H2,1-3H3,(H,13,15) |
InChI Key |
CLJHSFFVULPTMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)CN1C=C(C=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide typically involves the reaction of 4-bromo-1H-pyrazole with tert-pentylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-(4-Bromo-1H-pyrazol-1-yl)-N-(tert-pentyl)acetamide and Related Compounds
Pharmacological and Functional Insights
- Pyrazole vs. Pyridazinone Cores: While this compound features a pyrazole ring, analogs with pyridazinone cores (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) exhibit distinct receptor binding profiles. The pyridazinone derivatives show specificity for FPR2, whereas pyrazole-based compounds may prioritize different targets due to electronic and steric variations .
- Biological Activity : Compounds with brominated aromatic systems (e.g., 4-bromophenyl or 4-bromo-pyrazole) often exhibit enhanced binding to hydrophobic pockets in proteins, as seen in FPR agonists and kinase inhibitors .
Biological Activity
2-(4-Bromo-1h-pyrazol-1-yl)-N-(tert-pentyl)acetamide is a synthetic organic compound belonging to the pyrazole class, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Overview of Pyrazole Derivatives
Pyrazole derivatives have been extensively studied due to their wide-ranging biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of this compound, characterized by the presence of a bromine atom and a tert-pentyl group, may influence its reactivity and interaction with biological targets.
The biological activity of this compound is likely mediated through interactions with various enzymes and receptors. Pyrazole derivatives are known to modulate the activity of cyclooxygenases (COX), which are key enzymes in the inflammatory response. The presence of the bromine atom may enhance binding affinity to these targets compared to other halogenated analogs.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit COX enzymes, leading to reduced synthesis of pro-inflammatory mediators.
- Receptor Modulation : It may interact with specific receptors involved in pain and inflammation pathways.
Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their potential therapeutic applications.
Summary of Key Studies
Case Studies
Case Study 1: Antimicrobial Activity
A series of pyrazole derivatives were tested for their antimicrobial efficacy against various bacterial strains. One compound showed an MIC (Minimum Inhibitory Concentration) value as low as 0.12 µM against Escherichia coli, indicating strong antibacterial properties. This suggests that this compound could be developed as a potent antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of pyrazoles, compounds were tested using carrageenan-induced paw edema in rats. Notably, some derivatives exhibited comparable efficacy to indomethacin, a standard anti-inflammatory medication, indicating potential for clinical applications in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
